molecular formula C15H21NO2 B5207930 N-(cyclohexylmethyl)-3-methoxybenzamide

N-(cyclohexylmethyl)-3-methoxybenzamide

Cat. No.: B5207930
M. Wt: 247.33 g/mol
InChI Key: DTDUGHUNJSIURA-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-3-methoxybenzamide is a benzamide derivative characterized by a 3-methoxybenzoyl group linked to a cyclohexylmethylamine moiety.

Key physicochemical properties inferred from analogs include:

  • Molecular weight: ~275–305 g/mol (based on cyclohexyl-containing benzamides in and ).
  • logP: Estimated ~2.5–3.0 (comparable to N-[3-(cyclohexylamino)-3-oxopropyl]-3-methoxybenzamide, logP = 2.19 ).
  • Polar surface area: ~50–60 Ų (indicating moderate solubility and membrane permeability) .

Properties

IUPAC Name

N-(cyclohexylmethyl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-18-14-9-5-8-13(10-14)15(17)16-11-12-6-3-2-4-7-12/h5,8-10,12H,2-4,6-7,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDUGHUNJSIURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares N-(cyclohexylmethyl)-3-methoxybenzamide with key analogs:

Compound Name Molecular Weight (g/mol) logP Polar Surface Area (Ų) Key Structural Features
This compound ~290 (estimated) ~2.5 ~55 (estimated) Cyclohexylmethyl, 3-methoxybenzamide
N-[3-(cyclohexylamino)-3-oxopropyl]-3-methoxybenzamide 304.39 2.19 56.23 Cyclohexylamino, ketone-linked propane chain
N-(6-bromo-1,3-benzothiazol-2-yl)-3-methoxybenzamide 363.23 4.68 40.64 Bromobenzothiazole, 3-methoxybenzamide
3-methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide 374.39 ~4.5 (estimated) ~40 Benzoxazole, dual methoxy groups
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide 414.33 ~3.5 (estimated) ~50 Piperazine, chlorophenyl, ethyl linker

Key Observations :

  • Lipophilicity : The cyclohexylmethyl group provides moderate lipophilicity (logP ~2.5), lower than bromobenzothiazole (logP 4.68) but higher than unsubstituted benzamides.
  • Hydrogen Bonding : The 3-methoxy group enhances hydrogen-bond acceptor capacity, critical for target binding (e.g., poly(ADP-ribose) polymerase inhibition in ) .
Enzyme Inhibition
  • 3-Methoxybenzamide (parent compound): Potently inhibits poly(ADP-ribose) synthesis (IC₅₀ ~5 mM) and causes nucleotide depletion in cells, unlike 3-aminobenzamide or 3-acetylaminobenzamide .
  • This compound : The cyclohexylmethyl group may reduce off-target effects by modulating solubility and membrane permeability.
Receptor Targeting
  • N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: Exhibits sub-nanomolar affinity for dopamine D4 receptors (IC₅₀ = 0.057 nM) with >10,000-fold selectivity over D2 receptors . This highlights the importance of the piperazine-chlorophenyl motif for receptor specificity.
  • This compound : Likely lacks piperazine-driven receptor affinity but may target lipid-binding proteins or enzymes due to its hydrophobic substituent.

Crystallographic and Structural Insights

  • 3-Chloro-N-cyclohexylbenzamide (): Exhibits intermolecular N–H⋯O hydrogen bonds forming C(4) chains, a feature likely shared with this compound .
  • N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Confirmed by X-ray crystallography (CCDC 1965367), showing planar amide geometry .

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